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Get Quote

Executive Summary

4-Bromo-1-cyclopropoxy-2-methylbenzene (CAS: 1243345-41-6) is a highly versatile

halogenated aromatic building block extensively utilized in advanced pharmaceutical
research[1]. Its unique structural motif—comprising a rigid cyclopropoxy ether, an ortho-methyl
group, and a para-bromo substituent—makes it a critical precursor for synthesizing complex
active pharmaceutical ingredients (APIs), including tetrahydroimidazo[1,5-d][1,4]oxazepine
derivatives targeted for neurological and oncological applications[2]. This whitepaper provides
an in-depth analysis of its spectroscopic properties, elucidating the physical causality behind its
analytical signatures.

Structural and Physicochemical Characteristics

Before analyzing the spectral data, it is imperative to map the compound's electronic and steric
environment, as these dictate its behavior in applied magnetic fields and ionization chambers.

e Molecular Formula: C10H11BrO
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e Molecular Weight: 227.10 g/mol
e InChl: INChl=1S/C10H11BrO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3[1]

The molecule features competing electronic effects: the strong electron-withdrawing inductive
effect (-1) of the bromine atom, the mild electron-donating hyperconjugation (+l) of the methyl
group, and the strong resonance-donating effect (+R) of the cyclopropoxy oxygen.

High-Resolution Spectroscopic Data Analysis

Expertise & Experience Note: The interpretation of this molecule's spectra relies heavily on
understanding the electronic push-pull effects of its substituents and the unique magnetic
properties of the cyclopropane ring.

'H NMR Spectroscopy (400 MHz, CDCIs)

The proton NMR spectrum of this compound is characterized by three distinct regions: the
shielded cyclopropyl protons, the benzylic methyl singlet, and the aromatic spin system[1].

e Cyclopropyl Protons (6 0.6 — 0.8 ppm & 6 3.7 — 3.8 ppm): The methylene (-CHz-) protons of
the cyclopropane ring appear unusually upfield (& 0.6—0.8 ppm). This significant shielding is
not merely an inductive effect; it is caused by the diamagnetic anisotropy generated by the
highly strained C-C bonds of the cyclopropane ring, which creates a local shielding cone that
forces the resonance upfield[3]. Conversely, the methine (-CH-) proton attached directly to
the ether oxygen is strongly deshielded by the electronegative oxygen, shifting downfield to
approximately o 3.7-3.8 ppm[2].

e Methyl Protons (6 2.2 — 2.3 ppm): The methyl group at C2 appears as a sharp singlet
integrating to 3H.

e Aromatic Protons (6 6.7 — 7.3 ppm): The benzene ring protons exhibit a classic AMX spin
system due to the 1,2,4-substitution pattern.

o H6 (ortho to ether): Appears as a doublet (J = 8.5 Hz) around & 6.7—6.8 ppm. The strong
electron-donating resonance effect (+R) of the cyclopropoxy oxygen significantly shields
this proton.
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o H5 (meta to methyl, ortho to Br): Appears as a doublet of doublets (J = 8.5, 2.5 Hz) around
0 7.2 ppm due to ortho-coupling with H6 and meta-coupling with H3.

o H3 (ortho to methyl, ortho to Br): Appears as a fine doublet (J = 2.5 Hz) around 6 7.2-7.3
ppm due to meta-coupling with H5.

3C NMR Spectroscopy (100 MHz, CDCIs3)

The carbon spectrum reflects the hybridization and electronegativity of the attached atoms[4].
e C1 (C-0): ~155 ppm (Strongly deshielded by the directly attached oxygen).

e C4 (C-Br): ~113 ppm (The "heavy atom effect” of bromine causes an anomalous upfield shift
compared to standard aromatic carbons).

e Cyclopropyl Carbons: The methine carbon (O-CH) resonates near 51 ppm, while the
methylene carbons are highly shielded, appearing around 6 ppm due to ring strain and
hybridization characteristics that possess higher s-character, resembling sp2 carbons[4].

Mass Spectrometry (EI-MS, 70 eV)

The electron ionization mass spectrum is definitive for the presence of bromine. Bromine
naturally occurs as two stable isotopes, 7°Br and 81Br, in a nearly 1:1 ratio. Consequently, the
molecular ion [M]*e appears as a distinct, self-validating doublet at m/z 226 and 228 of equal
intensity[4].

e Primary Fragmentation: The loss of the cyclopropyl radical/cyclopropene [-CsHs]e results in a
fragment at m/z 185/187 (-41 Da).

e Secondary Fragmentation: Subsequent or direct loss of the bromine radical[-Br]e yields a
stable aryl cation fragment at m/z 147.

Fourier Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

e C-H stretch (aromatic): ~3050 cm~1
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C=C stretch (aromatic): ~1590 cm~* and 1490 cm~2[1].

C-O-C stretch (aryl alkyl ether): Asymmetric stretching at ~1240 cm~—* and symmetric
stretching at ~1040 cm~1.

C-Br stretch: Strong absorption in the far fingerprint region at ~550 cm~2[1].

Experimental Methodologies

Trustworthiness Note: The following protocols are designed as self-validating systems to

ensure maximum reproducibility and spectral integrity.

Protocol 1: NMR Sample Preparation and Acquisition

Sample Weighing: Accurately weigh 15-20 mg of 4-Bromo-1-cyclopropoxy-2-
methylbenzene into a clean, static-free glass vial.

Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Filtration: Filter the solution through a tightly packed glass wool plug into a standard 5 mm
NMR tube. Causality: Removing paramagnetic particulate matter prevents localized
magnetic field inhomogeneities, ensuring sharp peaks.

Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic
field to the deuterium signal of CDCls (7.26 ppm).

Shimming: Perform gradient shimming (Z1-Z5) to ensure a sharp, symmetrical TMS peak at
exactly 0.00 ppm with a line width at half height (LWHH) of < 1.0 Hz.

Acquisition: Acquire the *H spectrum using a standard 30° pulse program (zg30), 16 scans,
and a 2-second relaxation delay to ensure full longitudinal relaxation (T1) of the methyl
protons.

Protocol 2: GC-MS Analysis

Sample Dilution: Dilute 1 mg of the compound in 1 mL of HPLC-grade ethyl acetate.
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e Injection: Inject 1 pL of the sample into the GC-MS (e.g., Agilent 7890B/5977A) operating in
split mode (10:1).

e Column & Gradient: Use an HP-5MS capillary column (30 m x 0.25 mm x 0.25 um). Set the
oven program: initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

« lonization: Set the MS source to Electron lonization (El) at 70 eV. Scan range: m/z 50 to 300.

» Validation Check: Confirm the 1:1 isotopic ratio of the molecular ion (m/z 226/228) to
definitively validate the presence of the mono-brominated species before proceeding with
downstream synthesis.

Data Presentation

. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
72-7.3 d 1H 2.5 Aromatic H3
7.2 dd 1H 8.5,25 Aromatic H5
6.7-6.8 d 1H 8.5 Aromatic H6
Cyclopropyl O-
3.7-3.8 m 1H - yelopropy
CH
22-23 S 3H - Aryl-CHs
0.6-0.8 m 4H - Cyclopropyl CH2

Table 2: Key MS Fragmentation lons (El, 70 eV)
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m/z Value Relative Intensity Fragment Assignment

228 ~50% [M]*e (31Br isotope)

226 ~50% [M]*e (7°Br isotope)

187 Moderate [M - CsHs]* (3Br)

185 Moderate [M - CsHs]* (7°Br)

147 High [M - Br]*
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Figure 1: Standardized analytical workflow for the spectroscopic validation of 4-Bromo-1-
cyclopropoxy-2-methylbenzene.
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Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profiling of 4-Bromo-1-cyclopropoxy-2-
methylbenzene: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13977303/docs#spectroscopic-profiling-
of-4-bromo-1-cyclopropoxy-2-methylbenzene-a-comprehensive-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13977303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

